molecular formula C22H29NO B4535732 N-(heptan-3-yl)-3,3-diphenylpropanamide

N-(heptan-3-yl)-3,3-diphenylpropanamide

Cat. No.: B4535732
M. Wt: 323.5 g/mol
InChI Key: ZIEPWLHHESZYPW-UHFFFAOYSA-N
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Description

N-(heptan-3-yl)-3,3-diphenylpropanamide is a synthetic organic compound characterized by a 3,3-diphenylpropanamide backbone substituted with a heptan-3-yl group at the amide nitrogen. Its molecular formula is C₂₈H₃₃NO, with a molecular weight of 399.57 g/mol. The compound’s structure combines lipophilic aromatic diphenyl groups with a moderately branched aliphatic heptyl chain, balancing solubility and reactivity.

Properties

IUPAC Name

N-heptan-3-yl-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO/c1-3-5-16-20(4-2)23-22(24)17-21(18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,20-21H,3-5,16-17H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEPWLHHESZYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(heptan-3-yl)-3,3-diphenylpropanamide typically involves the reaction of 3,3-diphenylpropanoic acid with heptan-3-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions: N-(heptan-3-yl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents.

    Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Depending on the nucleophile, various substituted amides or other derivatives.

Scientific Research Applications

Chemistry: N-(heptan-3-yl)-3,3-diphenylpropanamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology and Medicine: In biological research, this compound may be used to study the interactions of amides with biological molecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.

Industry: In the industrial sector, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its reactivity and stability make it a valuable component in various formulations.

Mechanism of Action

The mechanism of action of N-(heptan-3-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 3,3-diphenylpropanamide scaffold is versatile, with biological and chemical properties heavily influenced by substituents on the amide nitrogen. Below is a systematic comparison with structurally related compounds:

Substituent Position and Electronic Effects

Compound Name Substituent Key Functional Groups Biological Activity/Relevance Source
N-(3-nitrophenyl)-3,3-diphenylpropanamide 3-Nitrophenyl Nitro (-NO₂), amide Enhanced reactivity for electrophilic substitution; potential anticancer activity
N-(4-nitrophenyl)-3,3-diphenylpropanamide 4-Nitrophenyl Nitro (-NO₂), amide Higher metabolic stability than meta-nitro analogs due to para-substitution
N-(3-acetylphenyl)-3-phenylpropanamide 3-Acetylphenyl Acetamide (-NHCOCH₃) Improved solubility; tested in protein-binding studies

Key Insight : Meta-substituted nitro groups (e.g., 3-nitrophenyl) enhance electrophilic reactivity, while para-substituted groups (e.g., 4-nitrophenyl) improve metabolic stability . Acetyl groups increase solubility but may reduce membrane permeability .

Heterocyclic and Aliphatic Substituents

Compound Name Substituent Key Functional Groups Biological Activity/Relevance Source
N-(2-methyl-1,3-benzothiazol-6-yl)-3,3-diphenylpropanamide Benzothiazole Benzothiazole, amide Kinase inhibition (anticancer); enhanced binding to ATP pockets
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide Pyrrolidinone, methoxyphenyl Methoxy (-OCH₃), lactam Antitumor activity via HSA binding; moderate LogP (3.55) for blood-brain barrier penetration
N-(heptan-3-yl)-3,3-diphenylpropanamide (Target Compound) Heptan-3-yl Aliphatic chain Predicted high lipophilicity (LogP ~5.2); potential CNS activity

Key Insight: Benzothiazole derivatives show strong kinase inhibition due to planar aromatic systems , while pyrrolidinone-containing analogs exhibit balanced solubility and bioavailability . Aliphatic chains (e.g., heptan-3-yl) likely enhance lipid membrane interaction but may reduce aqueous solubility.

Functional Group Modifications

Compound Name Functional Group Variation Impact on Properties Source
N-(3-nitrophenyl)-3,3-diphenylpropanoic acid Carboxylic acid (-COOH) Increased acidity (pKa ~4.5); ionized at physiological pH, reducing cell permeability
N-(3-nitrophenyl)-3,3-diphenylpropylamine Amine (-NH₂) Basic (pKa ~9.5); forms salts for improved solubility
N-[2-(4-(dimethylamino)phenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide Dimethylamino (-N(CH₃)₂) Enhanced solubility and CNS targeting via tertiary amine

Key Insight: Replacing the amide with a carboxylic acid or amine drastically alters ionization and bioavailability. Tertiary amines (e.g., dimethylamino) improve solubility and CNS penetration .

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Polar Surface Area (Ų)
N-(3-nitrophenyl)-3,3-diphenylpropanamide C₂₁H₁₈N₂O₃ 346.39 4.02 78.34
N-(2-methyl-1,3-benzothiazol-6-yl)-3,3-diphenylpropanamide C₂₃H₂₀N₂OS 366.45 3.98 65.78
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide C₂₃H₂₆N₂O₃ 378.46 3.55 47.99

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(heptan-3-yl)-3,3-diphenylpropanamide
Reactant of Route 2
N-(heptan-3-yl)-3,3-diphenylpropanamide

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